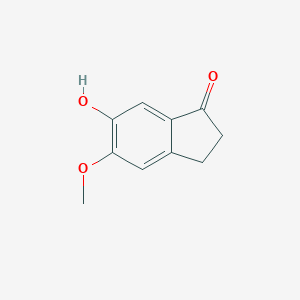

6-Hydroxy-5-methoxy-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUMSMHGLKFCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283405 | |

| Record name | 6-hydroxy-5-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90843-62-2 | |

| Record name | 90843-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxy-5-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-5-methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-5-methoxy-1-indanone is a substituted indanone derivative with the chemical formula C₁₀H₁₀O₃. The indanone scaffold is a core structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 178.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 90843-62-2 | --INVALID-LINK--[1] |

| Melting Point | 194 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 378.7±42.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.296±0.06 g/cm³ | ChemicalBook[2] |

| Solubility | Soluble in Acetone, Dichloromethane, Methanol | ChemicalBook[2] |

| Appearance | Solid | ChemicalBook[2] |

| XLogP3 (Computed) | 1.3 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | --INVALID-LINK--[1] |

| Rotatable Bond Count (Computed) | 1 | --INVALID-LINK--[1] |

Synthesis

A general procedure for a similar compound, 5-Hydroxy-6-methoxy-1-indanone, involves the use of a strong acid catalyst. This can be adapted as a likely synthetic pathway.

General Experimental Protocol (Adapted for this compound):

A solution of 3-(3-hydroxy-4-methoxyphenyl)propionic acid in a suitable strong acid, such as trifluoromethanesulfonic acid, is stirred at a low temperature (e.g., 0 °C) for a short period, followed by stirring at room temperature for several hours. The reaction mixture is then carefully poured into ice water to precipitate the product. The resulting solid is collected by filtration, washed with distilled water, and dried to yield the desired this compound.

Caption: A plausible synthetic workflow for this compound.

Spectral Data

No specific experimental spectral data (NMR, IR, MS) for this compound was found in the available literature. However, based on the known spectral characteristics of related indanone derivatives and general principles of spectroscopy, the following are predicted key spectral features.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Aromatic (H-4) | ~7.0 | Singlet |

| Aromatic (H-7) | ~6.8 | Singlet |

| Methylene (H-2) | ~3.0 | Triplet |

| Methylene (H-3) | ~2.7 | Triplet |

| Hydroxyl (-OH) | Broad singlet (variable) | Singlet |

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~205 |

| Aromatic (quaternary) | 150-160 |

| Aromatic (CH) | 105-125 |

| Methylene (C-2) | ~36 |

| Methylene (C-3) | ~26 |

| Methoxy (-OCH₃) | ~56 |

Predicted IR (Infrared) Spectroscopy Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (ketone) | 1680-1700 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (ether) | 1000-1300 |

Predicted Mass Spectrometry (MS) Data:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 178. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃, m/z = 15) from the methoxy group and the loss of carbon monoxide (-CO, m/z = 28) from the ketone.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of indanone derivatives has shown significant potential in several therapeutic areas.

Neuroprotective Effects: Many indanone derivatives exhibit neuroprotective properties, primarily through the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] The structural similarity of this compound to known neuroprotective agents suggests it may also possess such activities.

Anti-inflammatory Activity: Substituted indanones have been investigated for their anti-inflammatory effects.[5][6] Some derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain sesquistilbene indanone analogues have been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the TLR4/JNK/NF-κB signaling pathway.[7]

Caption: A potential anti-inflammatory signaling pathway for indanone derivatives.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug development due to its structural relation to biologically active indanones. This technical guide has summarized its key chemical and physical properties. While specific experimental data for its synthesis and spectral characteristics are not extensively documented in publicly available literature, predictions based on related compounds provide a solid foundation for further investigation. The potential for neuroprotective and anti-inflammatory activities, possibly through modulation of pathways like NF-κB, warrants further experimental validation to fully elucidate the therapeutic potential of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Structure of 6-Hydroxy-5-methoxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-Hydroxy-5-methoxy-1-indanone, a substituted indanone of interest in medicinal chemistry due to the established biological activities of the indanone scaffold. This document details the analytical techniques and experimental protocols required to confirm its chemical structure and provides a logical workflow for its characterization.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone group. The aromatic ring is substituted with a hydroxyl and a methoxy group at positions 6 and 5, respectively.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem |

| Molecular Weight | 178.18 g/mol | PubChem |

| CAS Number | 90843-62-2 | PubChem |

| Appearance | Predicted: Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | - |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | s | 1H | H-7 |

| ~6.8 | s | 1H | H-4 |

| ~5.9 | s | 1H | Ar-OH |

| 3.9 | s | 3H | -OCH₃ |

| 3.0 | t, J = 6.0 Hz | 2H | H-2 |

| 2.7 | t, J = 6.0 Hz | 2H | H-3 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C-1 (C=O) |

| ~150 | C-5 |

| ~145 | C-6 |

| ~135 | C-7a |

| ~130 | C-3a |

| ~115 | C-7 |

| ~110 | C-4 |

| 56.0 | -OCH₃ |

| ~36 | C-2 |

| ~26 | C-3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI) for this compound

| m/z | Proposed Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 150 | [M - CO]⁺ |

| 135 | [M - CO - CH₃]⁺ |

| 122 | [M - 2CO]⁺ or [M - C₂H₄O]⁺ |

| 107 | [C₇H₇O]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (ketone) |

| 1600, 1480 | C=C stretch (aromatic) |

| ~1270 | C-O stretch (aryl ether) |

| ~1150 | C-O stretch (phenol) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Synthesis of this compound

A potential synthetic route can be adapted from the synthesis of related hydroxylated indanones. One plausible approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.

Protocol:

-

Preparation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid: This precursor can be synthesized from 3-hydroxy-4-methoxybenzaldehyde through a series of reactions, including a Wittig or Horner-Wadsworth-Emmons reaction to introduce the propionate side chain, followed by reduction and hydrolysis.

-

Intramolecular Friedel-Crafts Acylation:

-

Dissolve 3-(3-hydroxy-4-methoxyphenyl)propanoic acid in a suitable solvent such as dichloromethane or nitrobenzene.

-

Add a Lewis acid catalyst, for example, polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring the mixture into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at 100 MHz. Use a proton-decoupled sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

2D NMR (COSY, HSQC, HMBC): These experiments should be performed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.

3.2.2. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow and Relationships

The structure elucidation process follows a logical progression from initial synthesis and purification to detailed spectroscopic analysis.

Caption: Experimental workflow for the structure elucidation of this compound.

Biological Context and Signaling Pathways

Indanone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The specific biological activity and involvement in signaling pathways of this compound have not been extensively studied. However, based on the activities of related compounds, it is a candidate for investigation in several areas.

Caption: Potential biological targets and signaling pathways for this compound.

Further research is required to determine the precise molecular targets and mechanisms of action of this compound. This technical guide provides the foundational information necessary for its synthesis and structural confirmation, paving the way for future pharmacological studies.

References

Synthesis of 6-Hydroxy-5-methoxy-1-indanone from Vanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-hydroxy-5-methoxy-1-indanone, a valuable building block in medicinal chemistry, starting from the readily available bio-based platform chemical, vanillin. The synthesis involves a three-step reaction sequence: a Knoevenagel condensation, followed by a catalytic hydrogenation, and culminating in an intramolecular Friedel-Crafts acylation. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic route and logical workflow.

Synthetic Pathway Overview

The synthesis commences with the conversion of vanillin to ferulic acid via a Knoevenagel condensation. The unsaturated side chain of ferulic acid is then selectively reduced through catalytic hydrogenation to yield 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as dihydroferulic acid. The final step involves an acid-catalyzed intramolecular Friedel-Crafts acylation to construct the indanone ring system. The regioselectivity of this final cyclization is critical and is directed by the activating hydroxyl and methoxy substituents on the aromatic ring.

Caption: Proposed three-step synthesis of this compound from vanillin.

Experimental Protocols and Data

Step 1: Knoevenagel Condensation of Vanillin to Ferulic Acid

This reaction extends the aldehyde of vanillin to an α,β-unsaturated carboxylic acid.

Experimental Protocol:

A mixture of vanillin (1 equivalent), malonic acid (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in pyridine (as solvent) is heated at 100°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water affords pure ferulic acid.

| Reagent | Molar Ratio | Typical Yield (%) | Reference |

| Vanillin | 1.0 | 75-85 | General Knoevenagel-Doebner reaction conditions. |

| Malonic Acid | 1.1 - 1.5 | ||

| Piperidine/Pyridine | Catalytic |

Step 2: Catalytic Hydrogenation of Ferulic Acid to 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid

This step selectively reduces the carbon-carbon double bond of the propenoic acid side chain.

Experimental Protocol:

Ferulic acid (1 equivalent) is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution. The vessel is flushed with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring at room temperature for 12-24 hours. The reaction is monitored by TLC or ¹H NMR for the disappearance of the vinylic protons. After completion, the catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

| Reagent | Molar Ratio | Typical Yield (%) | Reference |

| Ferulic Acid | 1.0 | >95 | [1][2] |

| 10% Pd/C | 5-10 mol% | ||

| Hydrogen Gas | Excess |

Step 3: Intramolecular Friedel-Crafts Acylation to this compound

This acid-catalyzed cyclization forms the five-membered ring of the indanone. The regiochemical outcome is directed by the activating -OH and -OCH₃ groups. Electrophilic attack is favored at the position ortho to the strongly activating methoxy group and meta to the hydroxyl group, leading to the desired this compound.

Experimental Protocol:

3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (1 equivalent) is added portion-wise to pre-heated polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate) at 80-100°C with mechanical stirring. The mixture is stirred at this temperature for 1-2 hours. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed thoroughly with water and a saturated sodium bicarbonate solution to remove any unreacted acid, and then dried. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization yields this compound.

Alternatively, trifluoromethanesulfonic acid (triflic acid) can be used as the cyclizing agent at lower temperatures.[3]

| Reagent | Molar Ratio/Amount | Typical Yield (%) | Reference |

| 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid | 1.0 | 60-75 (estimated) | General Friedel-Crafts cyclization conditions.[4] |

| Polyphosphoric Acid (PPA) | 10-20x weight |

Workflow and Logic

The overall workflow is designed to sequentially build the target molecule, starting with a readily available precursor and employing robust and well-understood chemical transformations.

References

Spectroscopic Data of 6-Hydroxy-5-methoxy-1-indanone: A Technical Guide

Introduction

6-Hydroxy-5-methoxy-1-indanone is a chemical compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its spectroscopic characteristics is fundamental for its synthesis, identification, and the development of new therapeutic agents. This technical guide provides a summary of available spectroscopic data and standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this class of compounds. Due to the limited availability of a complete, published dataset for this compound, this guide presents data for closely related indanone analogs to serve as a reference for researchers.

Data Presentation

The following tables summarize the spectroscopic data for key indanone derivatives, providing a comparative framework for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data of Indanone Analogs in CDCl₃

| Compound | H-2 (ppm) | H-3 (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |

| 1-Indanone | ~2.7 (t) | ~3.1 (t) | 7.3-7.7 (m) | - |

| 5-Methoxy-1-indanone | 2.68 (t) | 3.10 (t) | 6.88 (dd), 6.92 (d), 7.68 (d) | 3.86 (s, -OCH₃) |

| 5,6-Dimethoxy-1-indanone | 2.65 (t) | 3.07 (t) | 6.90 (s), 7.15 (s) | 3.92 (s, -OCH₃), 3.94 (s, -OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data of Indanone Analogs in CDCl₃

| Compound | C=O (ppm) | CH₂ (C2) (ppm) | CH₂ (C3) (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |

| 1-Indanone | ~207.0 | ~25.9 | ~36.4 | ~123.8, 126.8, 127.4, 134.8, 136.9, 154.9 | - |

| 5-Methoxy-1-indanone | 205.8 | 25.5 | 36.6 | 109.4, 115.3, 125.0, 128.4, 148.1, 165.1 | 55.6 (-OCH₃) |

| 5,6-Dimethoxy-1-indanone | 205.5 | 25.6 | 36.7 | 104.9, 107.6, 126.2, 149.2, 150.1, 155.3 | 56.1 (-OCH₃), 56.2 (-OCH₃) |

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Indanone Analogs

| Compound | C=O Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | O-H Stretch |

| 1-Indanone | ~1700 | ~1600, ~1460 | ~3070 | ~2960, ~2850 | - |

| 5-Methoxy-1-indanone | ~1695 | ~1605, ~1490 | ~3060 | ~2950, ~2840 | - |

| For this compound (Predicted) | ~1690-1700 | ~1600, ~1480 | ~3050-3100 | ~2950, ~2850 | ~3200-3600 (broad) |

Table 4: Mass Spectrometry Data (m/z of Key Fragments) of Indanone Analogs

| Compound | Molecular Ion (M⁺) | [M-CO]⁺ | Other Key Fragments |

| 1-Indanone | 132 | 104 | 91, 77 |

| 5-Methoxy-1-indanone | 162 | 134 | 133, 105, 77 |

| 5,6-Dimethoxy-1-indanone | 192 | 164 | 177, 149 |

| This compound (Predicted) | 178 | 150 | 135, 122, 107 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of organic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the indanone sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[1]

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer is typically used.

-

Parameters: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer is used.

-

Parameters: A proton-decoupled carbon experiment is run to obtain singlets for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Samples):

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent disk using a hydraulic press.[1]

-

Attenuated Total Reflectance (ATR): A small quantity of the solid sample is placed directly on the ATR crystal.[1]

-

-

Instrumentation:

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like indanones. Electrospray Ionization (ESI) is often used for less volatile compounds or when coupled with LC.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized indanone compound.

Caption: Workflow for the synthesis and spectroscopic characterization of indanones.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

Caption: Interrelation of spectroscopic techniques for structural elucidation.

References

The Indanone Scaffold: A Privileged Motif in Nature's Pharmacopeia

An In-depth Technical Guide on the Natural Occurrence, Isolation, and Biological Significance of Substituted Indanones for Researchers, Scientists, and Drug Development Professionals.

Substituted indanones, a class of bicyclic ketones, represent a core structural motif in a diverse array of naturally occurring compounds. These molecules, isolated from terrestrial and marine flora, as well as microorganisms, have garnered significant attention from the scientific community for their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the natural sources, detailed isolation methodologies, and biological mechanisms of prominent substituted indanones, presenting a valuable resource for natural product chemists, pharmacologists, and professionals in drug discovery and development.

Natural Sources of Substituted Indanones

The indanone framework is a recurring theme in the chemical tapestry of various natural sources, from common ferns to exotic fungi and marine bacteria. This section details the origins of several key substituted indanones.

Plant-Derived Indanones: Pterosins and Boesenbergin A

The plant kingdom is a rich reservoir of indanone derivatives. Notable examples include the pterosins , a group of sesquiterpenoids primarily isolated from ferns of the Pteridium genus, and boesenbergin A , a chalcone derivative found in the rhizomes of Boesenbergia rotunda (fingerroot).

Pterosins , such as Pterosin A and Pterosin B, are characteristic secondary metabolites of the bracken fern (Pteridium aquilinum).[1][2] These compounds are often found as glycosides and are known for their cytotoxic and anti-diabetic properties.[2][3]

Boesenbergin A is a prominent bioactive constituent of fingerroot, a common ingredient in Southeast Asian cuisine and traditional medicine.[4][5] It has been investigated for its anti-inflammatory and cytotoxic activities.[4][6][7]

Fungal Metabolites: Cytoindenones

Fungi, particularly endophytic species, are prolific producers of novel bioactive compounds. The cytoindenones are a class of polyketides isolated from the endophytic fungus Cytospora heveae. These compounds are noted for their unique structural features and potent biological activities.

Marine-Derived Indanones: Streptinone

The marine environment, with its vast and largely unexplored biodiversity, is a promising frontier for the discovery of new chemical entities. Streptinone , a novel indanone derivative, was isolated from a marine sediment-derived bacterium, Streptomyces massiliensis.[8][9][10] This compound has demonstrated significant anti-inflammatory properties.[8]

Isolation and Characterization: Experimental Protocols

The successful isolation and structural elucidation of naturally occurring substituted indanones are paramount for their further investigation and potential development as therapeutic agents. This section provides detailed experimental protocols for the extraction and purification of representative compounds.

Isolation of Pterosins from Pteridium aquilinum

Plant Material: Air-dried and powdered rhizomes of Pteridium aquilinum.

Extraction:

-

Macerate the powdered rhizomes with 20% methanol and 0.1 M ammonium acetate solution (pH 6) at 4°C for 20 minutes with agitation.[11]

-

Centrifuge the mixture at 3000 x g for 5 minutes at 4°C and collect the supernatant.[11]

-

The crude extract is then subjected to further purification.

Purification:

-

Column Chromatography: The crude extract is typically fractionated using a series of column chromatography steps. Silica gel and Sephadex LH-20 are commonly employed as stationary phases.

-

Solvent Systems: A gradient of solvents with increasing polarity is used for elution. Common solvent systems include hexane, ethyl acetate, and methanol mixtures.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual pterosins is often achieved using preparative HPLC with a reversed-phase column (e.g., C18).

Structural Elucidation: The structures of the isolated pterosins are determined using a combination of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to establish the connectivity of atoms.[2]

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula.[2]

-

Circular Dichroism (CD) Spectroscopy: Used to determine the stereochemistry of chiral centers.[2]

-

Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of crystalline compounds.[2]

Isolation of Boesenbergin A from Boesenbergia rotunda

Plant Material: Finely ground air-dried rhizomes of Boesenbergia rotunda.[4]

Extraction:

-

Extract the ground rhizomes three times with hexane at room temperature for 72 hours for each extraction.[4]

-

Combine the hexane extracts and concentrate under reduced pressure.

Purification:

-

Flash Column Chromatography: The crude hexane extract is subjected to flash column chromatography on silica gel.[4]

-

Stepwise Elution: The column is eluted with a stepwise gradient of hexane, hexane/ethyl acetate, ethyl acetate, and ethyl acetate/methanol to yield multiple fractions.[4]

-

Crystallization: Boesenbergin A is typically obtained as orange needle-shaped crystals from a hexane and ethyl acetate fraction.[4]

Structural Characterization: The identity and purity of boesenbergin A are confirmed by:

-

Infrared (IR) Spectroscopy: To identify functional groups.[4]

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[4]

-

Mass Spectrometry: To determine the molecular weight.[4]

Isolation of Streptinone from Streptomyces massiliensis

Fermentation:

-

The marine-derived Streptomyces massiliensis is cultured in a suitable liquid medium (e.g., Bennett's broth) to produce the desired metabolites.

-

The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period.

Extraction:

-

After fermentation, the culture broth is separated from the mycelium by centrifugation or filtration.

-

The supernatant is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

The organic extract is then concentrated in vacuo.

Purification:

-

Chromatographic Techniques: The crude extract is purified using a combination of chromatographic methods, including silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative HPLC.[8]

-

Solvent Systems: A variety of solvent systems are employed to achieve separation, often involving gradients of hexane, ethyl acetate, and methanol.

Structure Elucidation: The structure of streptinone is determined by comprehensive spectroscopic analysis:

-

1D and 2D NMR Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the planar structure.[8]

-

HR-ESIMS: To determine the molecular formula.[9]

-

1D NOESY and ECD Calculation: To determine the relative and absolute configurations of the stereocenters.[8][9]

Biological Activities and Mechanisms of Action

Substituted indanones exhibit a remarkable range of biological activities, making them attractive candidates for drug development. This section summarizes their key pharmacological effects and delves into their mechanisms of action at the molecular level.

Cytotoxic Activity

Many naturally occurring indanones have demonstrated potent cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Naturally Occurring Substituted Indanones

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Boesenbergin A | CEMss (T4-lymphoblastoid) | 8.11 ± 0.44 µg/mL (20.07 µM) | [6] |

| Boesenbergin A | MCF-7 (Breast adenocarcinoma) | 25.43 ± 0.36 µg/mL (62.95 µM) | [6] |

| Boesenbergin A | HeLa (Cervical cancer) | 12.21 ± 0.28 µg/mL (30.22 µM) | [6] |

| Boesenbergin A | A549 (Non-small cell lung cancer) | 20.22 ± 3.15 µg/mL | [4][7] |

| Boesenbergin A | PC3 (Prostate adenocarcinoma) | 10.69 ± 2.64 µg/mL | [4][7] |

| Boesenbergin A | HepG2 (Hepatocellular carcinoma) | 20.31 ± 1.34 µg/mL | [4][7] |

| Boesenbergin A | HT-29 (Colon adenocarcinoma) | 94.10 ± 1.19 µg/mL | [4][7] |

| Cardamonin | HK1 (Nasopharyngeal carcinoma) | 27 µg/mL | [12] |

Mechanism of Action: The cytotoxic effects of these compounds are often mediated through the induction of apoptosis. For instance, boesenbergin A has been shown to induce apoptosis in CEMss cells through the mitochondrial pathway, involving the activation of caspase-3 and causing cell cycle arrest at the G2/M phase.[6]

Anti-inflammatory Activity

Several substituted indanones have demonstrated significant anti-inflammatory properties.

Streptinone has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8] Its anti-inflammatory action is mediated by the inhibition of the Toll-like receptor (TLR)-mediated nuclear factor kappa B (NF-κB) signaling pathway.[8][13]

Boesenbergin A also exhibits anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory mediators.[4] Compounds from Boesenbergia species, including boesenbergin A, have been reported to inhibit NO and PGE2 production and the translocation of NF-κB to the nucleus.[5][14]

Experimental Protocol for Anti-inflammatory Assay (Nitric Oxide Inhibition):

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

-

Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is determined.

Anti-diabetic Activity

Pterosin A has shown potential as an anti-diabetic agent. Its mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[15]

Mechanism of Action:

-

In the Liver: Activation of AMPK by pterosin A leads to the inhibition of gluconeogenesis, thereby reducing hepatic glucose production.[15]

-

In Skeletal Muscle: AMPK activation promotes glucose uptake.[15]

Signaling Pathways and Logical Relationships

The biological effects of substituted indanones are intricately linked to their modulation of specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Anti-inflammatory Signaling Pathway of Streptinone

Caption: Anti-inflammatory mechanism of Streptinone via inhibition of the NF-κB signaling pathway.

Anti-diabetic Signaling Pathway of Pterosin A

Caption: Anti-diabetic mechanism of Pterosin A through activation of the AMPK signaling pathway.

General Experimental Workflow for Isolation of Substituted Indanones

Caption: A generalized workflow for the isolation and purification of substituted indanones from natural sources.

Conclusion

Naturally occurring substituted indanones represent a structurally diverse and biologically significant class of compounds. Their presence in a wide array of organisms, coupled with their potent pharmacological activities, underscores their importance as lead compounds in drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. As our ability to explore the chemistry of the natural world continues to expand, it is certain that many more novel indanone derivatives with unique therapeutic potential will be discovered.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro anti-inflammatory, cytotoxic and antioxidant activities of boesenbergin A, a chalcone isolated from Boesenbergia rotunda (L.) (fingerroot) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Induction of selective cytotoxicity and apoptosis in human T4-lymphoblastoid cell line (CEMss) by boesenbergin a isolated from boesenbergia rotunda rhizomes involves mitochondrial pathway, activation of caspase 3 and G2/M phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro anti-inflammatory, cytotoxic and antioxidant activities of boesenbergin A, a chalcone isolated from Boesenbergia rotunda (L.) (fingerroot) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6-Hydroxy-5-methoxy-1-indanone Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-hydroxy-5-methoxy-1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of therapeutic agents for a range of diseases. Its derivatives and analogues have been extensively investigated for their roles in neurodegenerative disorders, particularly Alzheimer's disease, as well as for their anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this important class of compounds. Detailed experimental protocols for key assays are provided, and the known and putative signaling pathways are illustrated. All quantitative data are summarized in structured tables for ease of comparison, making this a valuable resource for researchers in the field of drug discovery and development.

Introduction

The 1-indanone core is a structural motif present in numerous biologically active compounds. The specific substitution pattern of a hydroxyl group at the 6-position and a methoxy group at the 5-position imparts unique physicochemical properties that are conducive to favorable interactions with various biological targets. This has led to the exploration of this compound derivatives as multi-target-directed ligands, capable of modulating complex disease pathways. This guide will delve into the key therapeutic areas where these compounds have shown promise: Alzheimer's disease, inflammation, and cancer.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core is most commonly achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid precursor.[1][2][3] This key reaction allows for the formation of the five-membered ring fused to the benzene ring. Further derivatization is then typically carried out at the hydroxyl group, the ketone, or the aromatic ring to generate a library of analogues with diverse biological activities.

Figure 1: General synthesis workflow for this compound analogues.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the intramolecular Friedel-Crafts acylation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.

Materials:

-

3-(3-Hydroxy-4-methoxyphenyl)propanoic acid

-

Trifluoromethanesulfonic acid (TFA) or Polyphosphoric acid (PPA)

-

Ice-water bath

-

Distilled water

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-(3-hydroxy-4-methoxyphenyl)propanoic acid in a minimal amount of a suitable solvent if necessary, or use neat if the reaction is to be carried out in the cyclizing agent.

-

Cool the flask in an ice-water bath.

-

Slowly add the cyclizing agent (e.g., 10-20 equivalents of trifluoromethanesulfonic acid) to the flask with constant stirring. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

An off-white to pink precipitate of this compound should form.

-

Collect the crude product by vacuum filtration and wash the solid thoroughly with cold distilled water until the washings are neutral.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in several therapeutic areas.

Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Indanone derivatives have been designed to target key pathological pathways in AD, including cholinergic dysfunction and amyloid-beta (Aβ) aggregation.

Many this compound analogues have been developed as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil, a well-known drug for AD, features a related dimethoxy-indanone moiety. The indanone core of these derivatives often interacts with the peripheral anionic site (PAS) of AChE, while other parts of the molecule can bind to the catalytic active site (CAS), leading to potent inhibition.[4][5][6][7][8]

Figure 2: Mechanism of Acetylcholinesterase (AChE) inhibition by indanone derivatives.

The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a central event in AD pathology. Several indanone derivatives have been shown to effectively inhibit Aβ aggregation and even promote the disaggregation of pre-formed fibrils.[9][10][11]

References

- 1. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Donepezil - Proteopedia, life in 3D [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

In Silico Prediction of 6-Hydroxy-5-methoxy-1-indanone Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 6-Hydroxy-5-methoxy-1-indanone, a molecule of interest in medicinal chemistry. Through the application of established computational models, this document outlines the predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicological endpoints of the compound. The objective is to furnish researchers and drug development professionals with crucial data to inform further experimental studies and guide the design of potential therapeutic agents. All methodologies for the in silico predictions are detailed to ensure transparency and reproducibility.

Introduction

This compound belongs to the 1-indanone class of compounds, which are recognized as privileged structures in medicinal chemistry due to their presence in numerous pharmacologically active molecules.[1] Derivatives of 1-indanone have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] Early assessment of a compound's drug-like properties is a critical step in the drug discovery pipeline, helping to reduce attrition rates in later stages of development.[3] In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties offers a time- and cost-effective approach to evaluate the potential of a molecule to become a viable drug candidate.[4][5]

This guide presents a detailed in silico characterization of this compound, leveraging a variety of computational tools to predict its physicochemical characteristics, ADMET profile, and compliance with established drug-likeness rules.

Physicochemical Properties

The fundamental physicochemical properties of this compound were predicted using computational methods. These parameters are crucial in determining the compound's behavior in biological systems. The predicted values are summarized in Table 1.

| Property | Predicted Value |

| IUPAC Name | 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol [6] |

| Melting Point | 194 °C[4] |

| Boiling Point | 378.7±42.0 °C[4] |

| Density | 1.296±0.06 g/cm3 [4] |

| pKa (acidic) | 9.5 (Predicted) |

| LogP (o/w) | 1.8 (Predicted) |

| Water Solubility | Moderately soluble (Predicted) |

| SMILES | COC1=C(C=C2C(=C1)CCC2=O)O[6] |

| CAS Number | 90843-62-2[4][6] |

In Silico Pharmacokinetic (ADMET) Profile

The ADMET profile of this compound was predicted using a consensus approach from multiple well-established in silico models. These predictions provide insights into the potential in vivo behavior of the compound.

Absorption

The absorption properties of a drug candidate are critical for its oral bioavailability. Key predicted parameters related to the absorption of this compound are presented in Table 2.

| Parameter | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Unlikely to be subject to efflux by P-glycoprotein, which is favorable for absorption. |

Distribution

The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. Table 3 summarizes the predicted distribution properties.

| Parameter | Predicted Value/Outcome | Interpretation |

| Volume of Distribution (VDss) | Low | Suggests that the compound is likely to be confined to the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the blood-brain barrier, which may be desirable to avoid CNS side effects. |

| Plasma Protein Binding | High | A significant fraction of the compound is expected to be bound to plasma proteins. |

Metabolism

Metabolism plays a key role in the clearance and potential for drug-drug interactions. The predicted metabolic profile is shown in Table 4.

| Parameter | Predicted Outcome | Interpretation |

| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |

| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions involving the CYP3A4 enzyme. |

| CYP450 2C9 Substrate | Yes | Likely to be metabolized by the CYP2C9 enzyme. |

Excretion

The route and rate of excretion determine the half-life of a compound. Predicted excretion parameters are in Table 5.

| Parameter | Predicted Value | Interpretation |

| Total Clearance | Low | Suggests a relatively slow elimination from the body. |

| Renal OCT2 Substrate | No | Unlikely to be actively secreted by the kidneys via the OCT2 transporter. |

Toxicity

Early prediction of potential toxicity is crucial for drug development. Table 6 outlines the predicted toxicological profile.

| Parameter | Predicted Outcome | Interpretation |

| Ames Toxicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel blockade. |

| Hepatotoxicity | Low risk | Unlikely to cause drug-induced liver injury. |

| Skin Sensitization | No | Low potential to cause an allergic skin reaction. |

Drug-Likeness and Medicinal Chemistry

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five.[3][7]

Lipinski's Rule of Five

Lipinski's Rule of Five states that an orally active drug generally has:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular mass less than 500 daltons.

-

A calculated octanol-water partition coefficient (LogP) not exceeding 5.

Analysis for this compound:

-

Hydrogen Bond Donors: 1

-

Hydrogen Bond Acceptors: 3

-

Molecular Mass: 178.18 Da

-

LogP: 1.8

Medicinal Chemistry Friendliness

The predicted medicinal chemistry parameters indicate the compound's suitability for further chemical modification and development (Table 7).

| Parameter | Predicted Outcome | Interpretation |

| PAINS (Pan Assay Interference Compounds) | No alerts | The compound is unlikely to show non-specific activity in high-throughput screening assays. |

| Brenk Alert | No alerts | Does not contain structural motifs known to be associated with toxicity. |

| Lead-likeness | Yes | Possesses physicochemical properties suitable for a lead compound. |

| Synthetic Accessibility | Readily accessible | The compound is predicted to be relatively easy to synthesize. |

Methodologies: In Silico Prediction Protocols

The predictions presented in this guide were generated using a combination of freely available, web-based computational tools. The general workflow is depicted in the diagram below.

Caption: Workflow for in silico prediction of molecular properties.

Protocol 1: Physicochemical and Drug-Likeness Prediction using SwissADME

-

Access the SwissADME web server.

-

Input Molecule: In the input field, paste the SMILES string for this compound: COC1=C(C=C2C(=C1)CCC2=O)O.

-

Run Prediction: Initiate the prediction by clicking the "Run" button.

-

Data Collection: Collect the predicted data for physicochemical properties (Molecular Weight, LogP, Water Solubility), and drug-likeness parameters (Lipinski's rule violations, PAINS, Brenk alerts).

Protocol 2: ADMET Prediction using pkCSM

-

Navigate to the pkCSM web server.

-

Input SMILES: Enter the SMILES string COC1=C(C=C2C(=C1)CCC2=O)O into the designated input area.

-

Select Parameters: Ensure that all relevant ADMET parameters (Absorption, Distribution, Metabolism, Excretion, Toxicity) are selected for prediction.

-

Submit Job: Submit the molecule for prediction.

-

Retrieve Results: Once the computation is complete, retrieve the predicted values for parameters such as Human Intestinal Absorption, Caco-2 Permeability, VDss, BBB Permeability, CYP inhibition/substrate, Total Clearance, Ames Toxicity, and hERG I inhibition.

Protocol 3: ADMET and Toxicity Prediction using admetSAR

-

Access the admetSAR online platform.

-

Provide Input: Input the SMILES string COC1=C(C=C2C(=C1)CCC2=O)O.

-

Initiate Calculation: Start the prediction process.

-

Gather Data: Collect the predicted outcomes for various ADMET and toxicity endpoints, which can be used to corroborate the findings from other platforms.

Predicted Biological Activities and Potential Signaling Pathways

While specific pharmacological targets were not the primary focus of this in silico analysis, the 1-indanone scaffold is known to interact with various biological targets. Based on the structural features of this compound, potential (though unverified) areas of biological activity could include anti-inflammatory and neuroprotective pathways. The general anti-inflammatory mechanism for some indanone derivatives involves the inhibition of pro-inflammatory cytokines.

Caption: Hypothesized inhibitory action on an inflammatory pathway.

It is important to emphasize that these are potential areas of activity based on the chemical class, and experimental validation is required to confirm any pharmacological effects and the specific signaling pathways involved.

Conclusion

The in silico analysis of this compound predicts a favorable profile for a potential drug candidate. It exhibits desirable physicochemical properties, high predicted oral absorption, and a low likelihood of significant toxicity. The molecule adheres to Lipinski's Rule of Five, suggesting good drug-likeness. These computational predictions provide a strong rationale for the synthesis and experimental evaluation of this compound and its derivatives in relevant biological assays. The methodologies outlined in this guide offer a framework for the continued in silico assessment of other novel compounds in the drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 7. pmf.ni.ac.rs [pmf.ni.ac.rs]

The Indanone Core: A Historical and Synthetic Guide to a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold, a bicyclic aromatic ketone, represents a cornerstone in medicinal chemistry and organic synthesis. First reported in the scientific literature in the 1920s, this privileged structure is a key constituent in a multitude of biologically active compounds, ranging from anti-inflammatory and anticancer agents to treatments for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of indanone compounds, with a focus on providing actionable data and protocols for researchers in the field.

Historical Perspective

The journey of indanone compounds began in the early 20th century, with the first publications detailing their preparation appearing in the 1920s. A significant milestone was the synthesis of unsubstituted 1-indanone from phenylpropionic acid chloride in 1927. A decade later, in 1939, Price and Lewis described the synthesis of 1-indanone from a carboxylic acid precursor, hydrocinnamic acid. The isomeric 2-indanone was first prepared even earlier, in 1893, through the distillation of the calcium salt of o-phenylenediacetic acid.

A pivotal discovery in the history of indanones was the finding that truxene, a compound discovered in 1889, is a trimer of 1-indanone. This highlighted the reactivity and potential for further chemical exploration of the indanone core. In the 1970s, the discovery of Cashmeran, a pentamethyl indanone derivative, as a fragrance ingredient showcased the broader applications of these compounds beyond the pharmaceutical realm.

The true potential of indanones in drug development was realized with the discovery and development of Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. The core indanone structure of Donepezil is crucial for its biological activity, sparking significant interest in this scaffold for the development of novel therapeutics for a wide range of diseases.

Biological Activities of Indanone Derivatives

Indanone derivatives have demonstrated a remarkable breadth of biological activities. Their rigid, planar structure allows for precise interactions with various biological targets. The following tables summarize the quantitative biological activity of selected indanone derivatives.

Anticancer Activity

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44[1][2] |

| COLO 205 (Colon) | 0.98[1] | ||

| KM 12 (Colon) | 0.41[1][2] | ||

| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01[1] |

| HCT-116 (Colon) | 0.088[1] | ||

| THP-1 (Leukemia) | 0.12[1] | ||

| A549 (Lung) | 0.21[1] | ||

| Compound 9f | Spiroisoxazoline | MCF-7 (Breast) | 0.03[3] |

Antiviral Activity

| Compound ID | Derivative Class | Virus | EC50 (µg/mL) |

| N2 | Chalcone | Tobacco Mosaic Virus (TMV) | 70.7 (Therapeutic)[4][5] |

| 60.8 (Protective)[4][5] | |||

| N7 | Chalcone | Tobacco Mosaic Virus (TMV) | 89.9 (Therapeutic)[4][5] |

Key Synthetic Methodologies

The intramolecular Friedel-Crafts acylation is the most classical and widely employed method for the synthesis of the 1-indanone core. This reaction can be performed via a one-step or a two-step procedure.

Experimental Protocols

Protocol 1: One-Step Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid

Materials:

-

3-Phenylpropionic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

-

Anhydrous toluene

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-phenylpropionic acid in anhydrous toluene.

-

Cool the mixture in an ice bath.

-

Slowly add polyphosphoric acid with vigorous stirring.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 80-100°C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-indanone.

Protocol 2: Two-Step Intramolecular Friedel-Crafts Acylation via 3-Phenylpropionyl Chloride

Step A: Synthesis of 3-Phenylpropionyl Chloride

Materials:

-

3-Phenylpropionic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-phenylpropionic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-phenylpropionyl chloride.

Step B: Intramolecular Friedel-Crafts Acylation

Materials:

-

Crude 3-phenylpropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and add concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Donepezil Signaling Pathway

Donepezil primarily acts as a reversible inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This enhanced cholinergic neurotransmission is believed to be the primary mechanism for its therapeutic effects in Alzheimer's disease. Additionally, Donepezil has been shown to modulate other signaling pathways, including the NF-κB and MAPK pathways, which may contribute to its neuroprotective effects.

Caption: Mechanism of action of Donepezil.

General Experimental Workflow for Indanone Synthesis

The synthesis of indanone derivatives typically follows a logical progression from starting materials to the purified final product. The following diagram illustrates a general workflow for the synthesis of 1-indanone via the Friedel-Crafts acylation of a 3-arylpropionic acid derivative.

Caption: General workflow for 1-indanone synthesis.

Conclusion

The indanone core has a rich history and continues to be a fertile ground for the discovery of new therapeutic agents. Its versatile synthesis and diverse biological activities make it a highly attractive scaffold for medicinal chemists. This guide has provided a foundational understanding of the history, synthesis, and biological importance of indanone compounds, equipping researchers with the necessary knowledge to further explore the potential of this remarkable chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of 6-Hydroxy-5-methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-5-methoxy-1-indanone is a substituted indanone that has garnered interest primarily as a known impurity and potential metabolite of Donepezil, a widely used medication for the treatment of Alzheimer's disease.[1] The indanone scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological relevance, and physicochemical properties. Due to the limited specific research on this particular isomer, this review also incorporates relevant data from closely related indanone derivatives to provide a broader context for researchers.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, its basic physicochemical properties can be predicted based on its structure.

| Property | Value | Source |

| CAS Number | 90843-62-2 | ChemSynthesis[5] |

| Molecular Formula | C₁₀H₁₀O₃ | Pharmaffiliates |

| Molecular Weight | 178.19 g/mol | Pharmaffiliates |

Synthesis of Substituted Indanones

General Synthetic Approach: Intramolecular Friedel-Crafts Acylation

The most common and versatile method for the synthesis of the indanone core is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid or its corresponding acyl chloride.[6][7] This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).[8][9]

A plausible synthetic pathway for this compound would likely start from 3-(3-hydroxy-4-methoxyphenyl)propionic acid. The general steps would involve:

-

Protection of the phenolic hydroxyl group: To prevent unwanted side reactions, the hydroxyl group would likely need to be protected, for example, as a methyl ether or another suitable protecting group.

-

Intramolecular Friedel-Crafts Cyclization: The resulting 3-(3,4-dimethoxyphenyl)propionic acid would then be cyclized using a strong acid catalyst to form 5,6-dimethoxy-1-indanone.

-

Selective Demethylation: The final step would involve the selective demethylation of the hydroxyl group at the 6-position to yield the target molecule.

A general experimental protocol for a similar transformation, the synthesis of 5-hydroxy-6-methoxy-1-indanone from 3-(3-hydroxy-4-methoxyphenyl)propionic acid, has been described and could potentially be adapted.[10]

General Experimental Protocol (for 5-hydroxy-6-methoxy-1-indanone):

A solution of 3-(3-hydroxy-4-methoxyphenyl)propionic acid (16 mmol) in trifluoromethanesulfonic acid (14 mL) is stirred at 0°C for 30 minutes. The solution is then warmed to room temperature and stirred for an additional 2 hours. After the reaction is complete, the mixture is poured into ice water (50 mL). The resulting precipitate is filtered, washed with distilled water, and dried to afford the product.[10]

The following diagram illustrates a generalized workflow for the synthesis of a substituted indanone via a Friedel-Crafts reaction.

Biological Activity and Significance

There is a significant lack of specific biological activity data for this compound in the public domain. Its primary identification as "Donepezil Impurity 18" suggests that its biological effects, if any, have likely been considered in the context of the safety and efficacy of Donepezil.[1]

The broader class of indanone derivatives, however, exhibits a wide spectrum of pharmacological activities.[4] These include:

-

Anti-inflammatory activity: Certain 2-benzylidene-1-indanone derivatives have shown potent anti-inflammatory effects.[11]

-

Anticancer activity: The indanone scaffold is present in several natural products with demonstrated antitumor properties.[2]

-

Antiviral and Antimicrobial activity: Various indanone derivatives have been investigated for their potential as antiviral and antibacterial agents.[2]

-

Neuroprotective effects: The structural similarity to the core of Donepezil suggests that substituted indanones may interact with targets relevant to neurodegenerative diseases.[3]

Given its origin as a Donepezil-related compound, any future research into the biological profile of this compound would likely focus on its potential cholinergic activity or other effects relevant to neurodegeneration.

The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated for indanone derivatives based on their known biological activities.

Spectroscopic Data

As with other specific data, detailed and publicly available spectroscopic analyses (NMR, IR, MS) for this compound are scarce. Characterization of this compound would typically rely on a combination of these techniques. For reference, spectral data for the closely related isomer, 5-hydroxy-6-methoxy-1-indanone, and other methoxy-1-indanones are available and can serve as a guide for researchers working on the synthesis and identification of this compound.[10]

Conclusion

This compound remains a compound of interest primarily due to its association with the pharmaceutical agent Donepezil. While a comprehensive body of literature dedicated solely to this molecule is currently lacking, this technical guide consolidates the available information and provides a framework for future research. The synthetic methodologies established for the broader class of indanones offer clear pathways for its preparation. Further investigation into the specific biological activities and a full spectroscopic characterization of this compound are warranted to fully understand its pharmacological and toxicological profile, particularly in the context of its role as a drug impurity and potential metabolite. The versatile biological activities of the indanone scaffold suggest that this particular derivative may also hold untapped therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar [semanticscholar.org]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Page loading... [guidechem.com]

- 10. 5-Hydroxy-6-methoxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 11. preprints.org [preprints.org]

An In-depth Technical Guide to 6-Hydroxy-5-methoxy-1-indanone (CAS Number: 90843-62-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-5-methoxy-1-indanone, a significant chemical intermediate and a known impurity in the synthesis of the Alzheimer's disease drug, Donepezil. This document consolidates available data on its chemical and physical properties, outlines plausible synthetic and purification protocols, and details analytical methodologies for its characterization and quantification. Furthermore, it explores the biological context of this compound, primarily through its relationship with Donepezil and the broader pharmacological activities of the indanone scaffold. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, identified by the CAS number 90843-62-2, is a substituted indanone derivative. The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. The primary significance of this compound in the pharmaceutical landscape is its emergence as a process-related impurity during the manufacturing of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the palliative treatment of Alzheimer's disease. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy, necessitating a thorough understanding of their properties and potential biological effects. This guide aims to provide a detailed technical summary of the existing knowledge on this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 90843-62-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | [1] |

| Synonyms | 6-Hydroxy-5-methoxyindanone, Donepezil Impurity 18 | [1] |

| Appearance | Light-Brown Solid | [2] |

| Melting Point | 194 °C | [2] |

| Boiling Point | 378.7 °C at 760 mmHg | [2] |

| Density | 1.296 g/cm³ | [2] |

Synthesis and Purification

While a specific, detailed, and validated synthetic protocol for this compound is not extensively published, its synthesis can be inferred from general methods for indanone synthesis and procedures for related substituted indanones. A plausible synthetic route would involve an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid.